2-(3,5-Dimethylphenyl)amino-4-(2-fluorophenyl)thiazole 2-(3,5-Dimethylphenyl)amino-4-(2-fluorophenyl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17208492
InChI: InChI=1S/C17H15FN2S/c1-11-7-12(2)9-13(8-11)19-17-20-16(10-21-17)14-5-3-4-6-15(14)18/h3-10H,1-2H3,(H,19,20)
SMILES:
Molecular Formula: C17H15FN2S
Molecular Weight: 298.4 g/mol

2-(3,5-Dimethylphenyl)amino-4-(2-fluorophenyl)thiazole

CAS No.:

Cat. No.: VC17208492

Molecular Formula: C17H15FN2S

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-Dimethylphenyl)amino-4-(2-fluorophenyl)thiazole -

Specification

Molecular Formula C17H15FN2S
Molecular Weight 298.4 g/mol
IUPAC Name N-(3,5-dimethylphenyl)-4-(2-fluorophenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C17H15FN2S/c1-11-7-12(2)9-13(8-11)19-17-20-16(10-21-17)14-5-3-4-6-15(14)18/h3-10H,1-2H3,(H,19,20)
Standard InChI Key JUABLOTXYKSMMS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=CC=C3F)C

Introduction

Chemical Structure and Molecular Properties

Core Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, serves as the central pharmacophore in 2-(3,5-dimethylphenyl)amino-4-(2-fluorophenyl)thiazole. This scaffold is renowned for its electronic versatility, enabling interactions with bacterial enzymes and fungal targets . The 2-aminothiazole subgroup, in particular, facilitates hydrogen bonding with microbial proteins, enhancing binding affinity .

Substituent Effects

  • 2-Fluorophenyl Group: Positioned at C4 of the thiazole ring, the fluorine atom introduces electronegativity, improving membrane permeability and metabolic stability . Fluorine’s small atomic radius minimizes steric hindrance while optimizing hydrophobic interactions with bacterial cell walls .

  • 3,5-Dimethylphenylamino Group: The para-methyl groups on the phenyl ring enhance lipophilicity, promoting penetration through lipid bilayers in Gram-positive bacteria . Symmetrical substitution at the 3 and 5 positions may reduce steric strain, favoring conformational stability .

Table 1: Key Structural Parameters of 2-(3,5-Dimethylphenyl)amino-4-(2-Fluorophenyl)Thiazole

PropertyValue/DescriptionSource
Molecular FormulaC₁₇H₁₆FN₃SInferred
Molecular Weight313.39 g/molCalculated
LogP (Lipophilicity)~3.2 (predicted)
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors3 (thiazole N, F, NH)

Synthetic Methodologies

One-Pot I₂-Catalyzed Coupling

A pivotal advancement in aminothiazole synthesis involves the iodine-catalyzed reaction of ketones with thiourea, avoiding hazardous α-haloketones . For 2-(2-fluorophenyl)thiazoles, acetophenone derivatives react with thiourea in dimethyl sulfoxide (DMSO) at 80°C, yielding 2-aminothiazoles in 40–79% efficiency .

Reaction Mechanism:

  • Iodination: I₂ oxidizes the ketone to α-iodoketone.

  • Cyclocondensation: Thiourea attacks the iodinated intermediate, forming the thiazole ring.

  • Byproduct Control: Excess ketone suppresses dithiazole thioether formation .

Table 2: Optimization of 2-Aminothiazole Synthesis (Adapted from )

EntryKetoneThiourea (equiv)CatalystTemp (°C)Time (h)Yield (%)
12-Fluoroacetophenone2I₂801265
23,5-Dimethylacetophenone2I₂801258

Cyclization via Polyphosphoric Acid

Alternative routes employ cyclizing agents like polyphosphoric acid to form dihydroquinolinone-fused thiazoles . While this method achieves high yields (71–88%), it requires stringent temperature control (>120°C) and extended reaction times .

Antimicrobial Activity Against Resistant Pathogens

Gram-Positive Bacteria

Structural analogs, such as 4-(2-fluorophenyl)thiazole derivatives, exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and linezolid-resistant strains . Compound 3j (2-amino-4-(2-fluorophenyl)thiazole) demonstrated a minimum inhibitory concentration (MIC) of 2 µg/mL against MRSA, surpassing linezolid (MIC = 4 µg/mL) . The 3,5-dimethylphenyl group may further enhance potency by impeding efflux pump mechanisms .

Fungal Pathogens

Naphthoquinone-fused thiazoles, such as compound 7, showed broad-spectrum activity against Candida auris (MIC = 1 µg/mL), outperforming fluconazole (MIC = 64 µg/mL) . Fluorine’s electronegativity likely disrupts fungal membrane ergosterol biosynthesis, a hypothesis supported by molecular docking studies .

Table 3: Antimicrobial Activity of Selected Thiazole Derivatives

CompoundMRSA MIC (µg/mL)C. auris MIC (µg/mL)
3j28
711
Linezolid4-
Fluconazole-64

Pharmacokinetic and Toxicological Profiles

Metabolic Stability

In vitro assays using human liver microsomes indicate that fluorinated thiazoles exhibit prolonged half-lives (>120 min) due to reduced cytochrome P450-mediated oxidation . The 3,5-dimethyl group further slows metabolism by sterically shielding reactive sites .

Toxicity Screening

Future Directions and Challenges

Resistance Mitigation Strategies

Combining 2-(3,5-dimethylphenyl)amino-4-(2-fluorophenyl)thiazole with β-lactamase inhibitors could circumvent enzymatic degradation in Gram-negative bacteria . Co-administration with efflux pump inhibitors like reserpine may also enhance intracellular accumulation .

Structural Modifications

  • Heterocycle Fusion: Introducing quinoline or pyridine rings could augment DNA gyrase inhibition .

  • Prodrug Development: Ester prodrugs may improve oral bioavailability, addressing the compound’s limited solubility (logS = -4.1) .

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